molecular formula C7H3F3N2O4 B2789826 5-Nitro-2-(trifluoromethyl)isonicotinic acid CAS No. 1804461-53-7

5-Nitro-2-(trifluoromethyl)isonicotinic acid

Cat. No. B2789826
CAS RN: 1804461-53-7
M. Wt: 236.106
InChI Key: ZIZRULJVKRJODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes derivatives like 5-Nitro-2-(trifluoromethyl)isonicotinic acid, has been discussed in several studies . These compounds are synthesized using various methods, including stepwise liquid-phase/vapor-phase synthesis .

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of 5-Nitro-2-(trifluoromethyl)isonicotinic acid and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that isonicotinic acid derivatives have been evaluated for their diverse biological activities

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . It’s possible that 5-Nitro-2-(trifluoromethyl)isonicotinic acid may have a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It’s known that isonicotinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . More research is needed to determine the specific pathways affected by this compound.

Pharmacokinetics

It’s known that isoniazid is acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . This could potentially impact the bioavailability of the compound.

Result of Action

kansasii . It’s possible that 5-Nitro-2-(trifluoromethyl)isonicotinic acid may have similar effects, but further studies are required to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Nitro-2-(trifluoromethyl)isonicotinic acid. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . Conditions to avoid include heat and heating . The compound is also incompatible with water, alcohols, strong bases, amines, acids, and strong oxidizing agents .

properties

IUPAC Name

5-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-1-3(6(13)14)4(2-11-5)12(15)16/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZRULJVKRJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(trifluoromethyl)isonicotinic acid

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